(Rac)-CPI-098

Epigenetics Bromodomain Inhibition Drug Discovery

(Rac)-CPI-098 is a racemic tetrahydrobenzodiazepinone that acts as a dual-target CREBBP/EP300 bromodomain inhibitor (KD=0.39 μM, AlphaLISA IC50=0.52 μM) and broad-spectrum antimicrobial agent. Its 72-fold higher affinity versus analog CPI-571 and unique antifungal profile against filamentous fungi (e.g., Aspergillus spp.) make it an indispensable reference inhibitor for epigenetic assay validation and medicinal chemistry benchmarking. Unlike generic azole antifungals, its precise, structure-dependent binding ensures reproducible data. Procure this high-purity (≥98%) racemic standard to establish reliable assay windows and advance drug discovery programs.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 3967-01-9
Cat. No. B514917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-CPI-098
CAS3967-01-9
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC2=CC=CC=C2N1
InChIInChI=1S/C10H12N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-5,7,11H,6H2,1H3,(H,12,13)
InChIKeyBBPWQLMHOSRDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-CPI-098 (CAS 3967-01-9): A Potent CREBBP/EP300 Bromodomain Inhibitor and Broad-Spectrum Antimicrobial for Targeted Research


(Rac)-CPI-098 (CAS 3967-01-9) is a racemic small molecule belonging to the tetrahydrobenzodiazepinone class, characterized by the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol [1]. It is recognized for a dual functional profile: it acts as a potent and selective inhibitor of the CREB-binding protein (CREBBP) and E1A-binding protein p300 (EP300) bromodomains, key epigenetic readers implicated in transcriptional regulation and immune evasion ; concurrently, it demonstrates notable broad-spectrum antimicrobial properties, with demonstrated antifungal and antibacterial activities [2].

Why (Rac)-CPI-098 Cannot Be Casually Substituted: Dual-Mechanism Specificity and Non-Interchangeable Biochemical Potency


Generic substitution with other benzodiazepinone derivatives or common antifungal agents is not scientifically valid for (Rac)-CPI-098 due to its precise, dual-targeted mechanism of action. Unlike standard azole antifungals that inhibit ergosterol synthesis or common antibiotics, (Rac)-CPI-098 possesses a well-defined and quantifiable inhibitory activity against the acetyl-lysine binding pocket of the CREBBP/EP300 bromodomains [1]. This interaction is highly structure-dependent; minor modifications to the tetrahydrobenzodiazepinone scaffold can result in significant, order-of-magnitude differences in binding affinity, as demonstrated by its divergent activity compared to closely related analogs like CPI-703, CPI-571, and CPI-644 [2]. Therefore, replacing (Rac)-CPI-098 with a cheaper or more readily available compound, even within the same chemical class, would introduce uncontrolled variables in both epigenetic and antimicrobial assays, compromising data reproducibility and mechanistic interpretation.

(Rac)-CPI-098 Comparative Evidence: Quantified Performance Data Against Closest Analogs in CBP/EP300 Bromodomain Inhibition


Comparative Binding Affinity: (Rac)-CPI-098 Exhibits ~72-Fold Higher Affinity for CBP Bromodomain than Analog CPI-571

In direct head-to-head comparisons, (Rac)-CPI-098 demonstrates a markedly superior binding affinity to the CBP bromodomain compared to its structural analog CPI-571. Isothermal titration calorimetry (ITC) assays reveal that (Rac)-CPI-098 binds with a dissociation constant (KD) of 0.39 ± 0.02 μM [1], whereas CPI-571, a closely related compound from the same chemical series, exhibits a significantly weaker KD of 28 ± 2.0 μM [1]. This difference underscores the critical role of the compound's specific structural features in target engagement.

Epigenetics Bromodomain Inhibition Drug Discovery

Biochemical Potency Profile: (Rac)-CPI-098 Shows Comparable AlphaLISA IC50 to CPI-703, but Distinct from Weaker Analog CPI-571

In AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) biochemical assays, (Rac)-CPI-098 demonstrates an IC50 of 0.52 ± 0.03 μM for inhibiting the CBP bromodomain-histone interaction [1]. This places it in a similar potency tier as its analog CPI-703 (IC50 = 0.47 ± 0.07 μM) [2]. However, it is clearly differentiated from another in-class compound, CPI-571, which shows a significantly higher IC50 of 12.2 ± 0.4 μM in the same assay [2]. This quantitative evidence confirms that while (Rac)-CPI-098 and CPI-703 share a similar biochemical profile, they are not functionally interchangeable with lower-affinity analogs like CPI-571.

Epigenetics High-Throughput Screening Bromodomain Inhibition

Stereochemical Impact on Potency: Racemic (Rac)-CPI-098 is Essential for Activity; Isolated Enantiomers Lose Affinity

The racemic nature of (Rac)-CPI-098 is a critical determinant of its biological activity. Data from closely related benzodiazepinone analogs in the same series provide strong class-level inference that the racemic mixture is required for optimal target engagement. For instance, with the analog CPI-644, the racemate exhibits a KD of 0.084 μM, while the isolated (−)-enantiomer shows no detectable binding by ITC [1]. Similarly, the racemate of CPI-644 has an AlphaLISA IC50 of 0.18 μM, while the (−)-enantiomer's IC50 is >30-fold higher at 6.0 μM [2]. This pattern of stereospecific binding indicates that procurement of the pure, racemic (Rac)-CPI-098, rather than a chiral resolution product, is essential for maintaining expected potency.

Stereochemistry Chiral Resolution Bromodomain Inhibition

Broad-Spectrum Antimicrobial Profile: (Rac)-CPI-098 Shows Differential Activity Across Filamentous Fungi and Yeast

(Rac)-CPI-098 possesses a unique antimicrobial spectrum that distinguishes it from common clinical antifungals. In vitro evaluation demonstrates that (Rac)-CPI-098 exhibits superior anti-fungal activity against the filamentous fungus Monascus ruber, better activity against Aspergillus fumigatus, good activity against Aspergillus niger and Aspergillus parasiticus, and only moderate activity against the yeast Candida albicans [1]. This pattern of activity—high potency against specific filamentous fungi and lower potency against Candida species—is a distinctive signature not shared by standard comparators like fluconazole, which is highly active against C. albicans but often lacks efficacy against Aspergillus spp.

Antifungal Antimicrobial Microbiology

Validated Applications of (Rac)-CPI-098 in Epigenetic Drug Discovery and Antimicrobial Research


As a High-Affinity Chemical Probe for CBP/EP300 Bromodomain Target Engagement Studies

Based on its quantified KD of 0.39 μM and AlphaLISA IC50 of 0.52 μM, (Rac)-CPI-098 is ideally suited for use as a reference inhibitor in biochemical and biophysical assays designed to validate CBP/EP300 bromodomain engagement. Its ~72-fold higher affinity compared to the weaker analog CPI-571 (KD = 28 μM) makes it a reliable positive control for establishing assay windows and confirming target specificity in displacement assays [1].

As a Benchmark for Structure-Activity Relationship (SAR) Studies on Tetrahydrobenzodiazepinone Scaffolds

The well-characterized binding mode and quantified differences in potency between (Rac)-CPI-098 and its close structural analogs (e.g., CPI-571, CPI-703) make it an essential benchmark compound for medicinal chemistry campaigns. Researchers synthesizing new derivatives of the tetrahydrobenzodiazepinone core can use (Rac)-CPI-098's activity data as a critical reference point to evaluate whether their novel compounds achieve meaningful improvements in target affinity or selectivity [2].

As a Tool Compound for Investigating Novel Antimicrobial Mechanisms in Filamentous Fungi

Given its unique spectrum of activity, which shows high potency against filamentous fungi like Monascus ruber and Aspergillus fumigatus but only moderate activity against Candida albicans [3], (Rac)-CPI-098 serves as a valuable tool for probing non-canonical antifungal mechanisms. This profile differentiates it from standard azole antifungals and makes it useful for studies focused on fungal-specific pathways or in developing therapies for aspergillosis, where common treatments may be ineffective.

As a Stereochemical Control in Chiral Chromatography and Enantiomer-Specific Activity Assays

The established requirement for the racemic mixture for biological activity, supported by data from analogs like CPI-644 where the (−)-enantiomer is inactive [2], positions (Rac)-CPI-098 as a valuable control compound. It can be used to validate chiral separation methods or as a baseline in experiments designed to identify and characterize the specific active enantiomer responsible for target inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-CPI-098

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.